REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[I:10].[C-]#N.[Na+].C1[CH2:18][O:17]CC1.C[OH:20].O.[OH-].[Li+]>C(O)C.O>[F:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:18]([OH:17])=[O:20])=[C:4]([I:10])[CH:5]=1 |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)F)I
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
THF methanol
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and water
|
Type
|
CUSTOM
|
Details
|
organic phase was collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude nitrile 323
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated
|
Type
|
WASH
|
Details
|
the aqueous residue was washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)CC(=O)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |